molecular formula C16H16BrNO5S B288355 N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

Cat. No. B288355
M. Wt: 414.3 g/mol
InChI Key: NNLPPNXRUVJXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide, commonly known as BDBES, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Scientific Research Applications

BDBES has been found to have various scientific research applications, including its use as a potential antitumor agent, a neuroprotective agent, and an inhibitor of bacterial biofilm formation. Studies have shown that BDBES can induce apoptosis in cancer cells, making it a promising compound for use in cancer research. Additionally, BDBES has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, suggesting its potential use in the development of new treatments for these conditions. Finally, BDBES has been found to inhibit bacterial biofilm formation, which could have implications for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of BDBES is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular pathways. For example, BDBES has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, BDBES has been found to disrupt the function of the proteasome, a cellular complex involved in the degradation of proteins.
Biochemical and Physiological Effects:
BDBES has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit bacterial biofilm formation, and protect against oxidative stress. Additionally, BDBES has been found to have anti-inflammatory effects and to modulate the activity of certain neurotransmitters, suggesting its potential use in the treatment of inflammatory and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BDBES in laboratory experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for use in cancer research. Additionally, BDBES has been found to have neuroprotective effects, which could have implications for the development of new treatments for neurodegenerative diseases. However, one limitation of using BDBES in laboratory experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research on BDBES, including its potential use in the development of new cancer treatments, neuroprotective agents, and antibiotics. Additionally, further research is needed to fully understand the mechanism of action of BDBES and to determine its potential toxicity in vivo. Finally, BDBES could be further modified to improve its efficacy and reduce its toxicity, making it a more promising compound for use in scientific research.

Synthesis Methods

BDBES can be synthesized through a multistep process that involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting intermediate is then treated with methylamine and hydrochloric acid to yield the final product, BDBES.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

Molecular Formula

C16H16BrNO5S

Molecular Weight

414.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H16BrNO5S/c1-2-21-15-8-12(4-5-13(15)17)24(19,20)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8,18H,2,9-10H2,1H3

InChI Key

NNLPPNXRUVJXCA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Br

Origin of Product

United States

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